molecular formula C31H33ClN8O5 B1191628 Pyridostatin hydrochloride

Pyridostatin hydrochloride

Cat. No.: B1191628
M. Wt: 633.1
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of G-quadruplexes in Biological Systems

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.comwikipedia.org These four-stranded structures are characterized by stacked G-tetrads, which are square-planar arrangements of four guanine (B1146940) bases. wikipedia.orgnih.gov The stability of these structures is enhanced by the presence of a central cation, typically potassium. wikipedia.org

Initially identified in telomeric regions at the ends of chromosomes, G-quadruplexes are now known to be widespread throughout the human genome. wikipedia.orgnetrf.org They are particularly prevalent in gene promoter regions, and other regulatory regions of the genome. wikipedia.orgnih.gov The formation of G-quadruplexes is not a random event; they play crucial roles in a variety of fundamental biological processes. mdpi.comwikipedia.org These include:

Gene Expression Regulation: G-quadruplexes in promoter regions can act as regulatory elements, influencing the transcription of various genes, including oncogenes. mdpi.comwikipedia.org

DNA Replication: The presence of G4 structures can impact DNA replication, potentially leading to genomic instability if not properly resolved. mdpi.comnih.gov

Telomere Maintenance: G-quadruplexes in telomeres are involved in protecting chromosome ends and regulating the activity of telomerase, an enzyme crucial in cellular aging and cancer. mdpi.comwikipedia.org

RNA Biology: In RNA, G-quadruplexes can influence processes such as mRNA translation and splicing. mdpi.comnih.gov

The dynamic formation and resolution of G-quadruplexes are tightly controlled within cells, and their aberrant formation or stabilization is linked to various pathological conditions, including cancer and neurodegenerative diseases. mdpi.commdpi.com

Overview of G-quadruplex Ligands in Biomedical Research

The critical roles of G-quadruplexes in cellular functions have spurred the development of small molecules, known as G-quadruplex ligands, that can selectively bind to and modulate these structures. mdpi.comresearchgate.net These ligands are typically characterized by a flat aromatic core that allows for π-π stacking interactions with the G-tetrads, and often possess side chains that interact with the grooves and loops of the G-quadruplex. researchgate.net

The primary goal in developing G4 ligands is to achieve high selectivity for G-quadruplex structures over other forms of nucleic acids, such as duplex DNA. researchgate.net An even greater challenge is to develop ligands that can differentiate between various G-quadruplex topologies. researchgate.net

G-quadruplex ligands are being investigated for their therapeutic potential, particularly in cancer. By stabilizing G-quadruplexes in the promoters of oncogenes or in telomeres, these ligands can disrupt cancer cell proliferation and induce cell death. mdpi.commdpi.com To date, over 3,000 G-quadruplex ligands have been described, with some advancing to preclinical and early clinical trials. mdpi.com

Historical Context of Pyridostatin (B1662821) Hydrochloride Discovery

Pyridostatin hydrochloride belongs to the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide family of compounds. evitachem.comnih.gov It was designed as a G-quadruplex-selective stabilizing ligand. semanticscholar.org The synthesis of Pyridostatin and its analogues involves coupling pyridine-based building blocks with quinoline-based building blocks. evitachem.comnih.gov This design allows the molecule to adopt a flat conformation suitable for interacting with the planar G-tetrads while its side chains can engage in electrostatic interactions. semanticscholar.org

Current Research Landscape of this compound

This compound is a widely used research tool to investigate the biological functions of G-quadruplexes. sigmaaldrich.com Current research is focused on several key areas:

Mechanism of Action: Studies have shown that Pyridostatin induces DNA damage and cell cycle arrest by stabilizing G-quadruplexes, which in turn interferes with DNA replication and transcription. sigmaaldrich.comtargetmol.commedchemexpress.com It has been shown to target the proto-oncogene Src, leading to reduced protein levels and decreased cancer cell motility. targetmol.commedchemexpress.com

Cancer Therapy: Pyridostatin exhibits anti-proliferative activity against various cancer cell lines. apexbt.com Its ability to induce telomere dysfunction makes it a potential therapeutic agent for cancers that rely on telomere maintenance. evitachem.com Research has also highlighted its potential in treating tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govevitachem.com

Neurobiology: Research has explored the effects of Pyridostatin in neurons, where it has been found to induce DNA damage and downregulate the transcription of the BRCA1 gene, which is crucial for DNA repair. nih.gov This suggests a potential role for G-quadruplexes in neurodegenerative processes. nih.gov

Antiviral Applications: Pyridostatin has also demonstrated antiviral activity, for instance, by decreasing the synthesis of the Epstein-Barr virus-encoded nuclear antigen 1. lktlabs.comamazonaws.com

Table 1: Key Research Findings on this compound

Research Focus Key Findings References
Mechanism of Action Induces replication- and transcription-dependent DNA damage by stabilizing G-quadruplexes. sigmaaldrich.comtargetmol.com
Targets the proto-oncogene Src, reducing its protein levels and cellular motility. targetmol.commedchemexpress.com
Cancer Research Shows anti-proliferative effects and induces telomere dysfunction in cancer cells. evitachem.comapexbt.com
Demonstrates specific toxicity towards BRCA1/2-deficient cells. nih.gov
Neurobiology Induces DNA damage and downregulates BRCA1 transcription in neurons. nih.gov
Antiviral Research Decreases the synthesis of Epstein-Barr virus-encoded nuclear antigen 1. lktlabs.comamazonaws.com

Properties

Molecular Formula

C31H33ClN8O5

Molecular Weight

633.1

Synonyms

Pyridostatin(RR-82) Hcl

Origin of Product

United States

Synthetic Methodologies and Analog Development of Pyridostatin Hydrochloride

Established Synthetic Routes for Pyridostatin (B1662821) Hydrochloride

The synthesis of Pyridostatin hydrochloride is a multi-step process that hinges on the formation of a central N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. nih.gov Key to this synthesis is the strategic construction of the core structure followed by the introduction of quinoline-based side groups.

Core Structure Formation from Pyridine-2,6-dicarbonyl Dichloride or Chelidamic Acid

The central pyridine (B92270) dicarboxamide core of Pyridostatin is typically synthesized from one of two primary starting materials: pyridine-2,6-dicarbonyl dichloride or chelidamic acid. nih.govevitachem.com

The route involving pyridine-2,6-dicarbonyl dichloride is a direct and widely used method. This commercially available or synthetically accessible compound serves as an activated precursor for the formation of the two amide bonds. The reaction involves a nucleophilic acyl substitution where the carbonyl chlorides are displaced by the amino groups of the quinoline (B57606) building blocks. This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) can be employed as the starting material for the pyridine core. nih.govsemanticscholar.org To render it reactive for amide bond formation, the carboxylic acid groups of chelidamic acid are first converted to a more reactive species. One common method involves treating chelidamic acid with thionyl chloride (SOCl₂) to form the corresponding diacid chloride. semanticscholar.org Another approach is to convert it to a dimethyl ester, which can then be hydrolyzed to the diacid and subsequently coupled with the quinoline moieties. nih.gov

Starting MaterialKey TransformationReagentsReference
Pyridine-2,6-dicarbonyl dichlorideNucleophilic acyl substitutionQuinoline amine, Triethylamine
Chelidamic acidConversion to diacid chlorideThionyl chloride semanticscholar.org
Chelidamic acidEsterification then hydrolysisMethanol, Sodium hydroxide nih.gov

Coupling Reactions Utilizing Quinoline-based Building Blocks

The synthesis of Pyridostatin and its analogs involves the coupling of one molar equivalent of the pyridine-based core with two molar equivalents of appropriate quinoline-based building blocks. nih.gov The quinoline moieties are crucial for the G-quadruplex binding activity of the final compound. These building blocks are typically amino-functionalized quinolines that can react with the activated pyridine dicarboxyl core.

The selection of the quinoline building block is a key aspect of the synthetic strategy, allowing for the introduction of various substituents that can modulate the properties of the final molecule. nih.gov For the synthesis of Pyridostatin itself, a quinoline with an aminoethoxy side chain is utilized. evitachem.com

Specific Reaction Mechanisms in this compound Synthesis

The primary reaction mechanism in the assembly of the Pyridostatin scaffold is nucleophilic acyl substitution . When pyridine-2,6-dicarbonyl dichloride is used, the amino group of the quinoline building block acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming the amide bond. This process is repeated for the second acid chloride group to form the final dicarboxamide structure.

When starting from chelidamic acid, the carboxylic acids are often activated using coupling agents to facilitate amide bond formation. Carbodiimide-based coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of the quinoline building block to form the amide bond. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can improve the efficiency of the coupling and minimize side reactions.

A particularly effective method for the coupling of the pyridine core with quinoline building blocks involves the use of Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine). nih.gov This reagent activates the carboxylic acid groups of the pyridine building block, leading to a facile and high-yielding coupling reaction. nih.gov

Design and Synthesis of this compound Analogues

The development of Pyridostatin analogues is driven by the desire to improve its biological activity, selectivity, and drug-like properties. This is achieved through the rational design and synthesis of structural variants. nih.govresearchgate.net

Rational Design Principles for Structural Variants

The design of Pyridostatin analogues is based on established structure-activity relationships for G-quadruplex ligands. nih.govresearchgate.net The core scaffold, N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide, is generally kept intact as it provides the necessary planar aromatic surface for π-π stacking interactions with the G-quartets of the G-quadruplex. nih.govresearchgate.net The primary focus of structural modification is the variation of the side chains attached to both the central pyridine ring and the quinoline moieties. nih.gov

Key design principles include:

Modulation of G-quadruplex Selectivity: By altering the side chains, the selectivity of the ligand for different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) can be fine-tuned. nih.gov

Enhancement of Cellular Uptake and Targeting: The introduction of specific functional groups can influence the molecule's solubility, membrane permeability, and subcellular localization.

Systematic Variation of Side Chain Lengths and Chemical Functionalities

A systematic approach is often employed to explore the structure-activity landscape of Pyridostatin analogues. This involves the synthesis of a library of compounds where the side chains are methodically varied in terms of their length, charge, and chemical functionality. nih.gov

Examples of systematic variations include:

Altering Side Chain Length: The length of the alkyl chains connecting the terminal functional groups to the core structure is varied to optimize interactions within the grooves of the G-quadruplex. nih.gov

Introducing Different Functional Groups: A wide range of functionalities have been explored, including cationic groups (e.g., amines), neutral groups, and even glycosidic side-chains. nih.govresearchgate.net Cationic side chains are often incorporated to enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov

Modification of the Pyridine Core: Analogues have been synthesized that lack a side chain at the 4-position of the pyridine ring to investigate the importance of this substitution for G-quadruplex stabilization. nih.gov

The synthesis of these analogues generally follows the same established routes as for Pyridostatin, utilizing appropriately functionalized pyridine and quinoline building blocks. nih.gov The flexibility of the synthetic scheme allows for the introduction of diverse functional features either before or after the assembly of the main scaffold. nih.gov

Analogue Design StrategyRationaleExample ModificationReference
Varying side chain lengthOptimize groove bindingDifferent lengths of alkyl chains nih.gov
Introducing cationic groupsEnhance electrostatic interactionsAmino or guanidinium (B1211019) groups nih.govnih.gov
Introducing neutral/glycosidic groupsModulate solubility and uptakePolyether or sugar moieties nih.govresearchgate.net
Modifying the pyridine coreProbe importance of substituentsRemoval of the 4-position side chain nih.gov

Derivatization Strategies for Modified Biological Activity

The development of this compound analogs has been a key focus of research aimed at refining its biological activity, particularly its ability to selectively recognize and stabilize G-quadruplex structures in DNA and RNA. These modifications are primarily centered on the peripheral side chains of the pyridostatin scaffold, while the core N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide structure is generally kept intact to preserve the fundamental G-quadruplex binding motif. rsc.org Derivatization strategies have explored a range of chemical functionalities, including variations in side chain length, charge, and the introduction of bulky or functional groups to modulate properties such as solubility, cellular uptake, and binding affinity and selectivity for different G-quadruplex topologies. rsc.org

A significant study in this area involved the synthesis and evaluation of a series of 26 pyridostatin analogs. rsc.org These efforts systematically altered the side chains to include cationic, neutral, and glycosidic groups to establish a clear structure-activity relationship. rsc.org The primary goals of these modifications were to enhance the stabilization of telomeric G-quadruplex DNA and to investigate the resulting effects on cancer cell growth. rsc.orgrsc.org

The rationale for maintaining the central aromatic scaffold is its crucial role in π-π stacking interactions with the G-quartets of the G-quadruplex. ulisboa.pt The derivatization efforts have therefore concentrated on the side chains, which have been shown to be critical for the molecules' G-quadruplex stabilization potential. rsc.org For instance, modifications to the length of the side chain attached to the quinoline moiety demonstrated that a three-carbon chain length generally resulted in higher stabilization compared to a two-carbon chain. rsc.org This highlights the importance of the side chains in mediating favorable interactions with the G-quadruplex structure. rsc.org

Furthermore, functionalization through techniques like "click chemistry" has been employed to introduce diverse chemical entities at a late stage of the synthesis. rsc.org This approach offers a versatile method for creating a library of derivatives with varied properties to fine-tune their biological activity. rsc.org The differential biological effects observed among these analogs, including variations in short-term and long-term growth inhibition of cancer cells, underscore the significant impact of these subtle chemical modifications. rsc.org

The following tables summarize the research findings on the G-quadruplex stabilization and growth-inhibitory properties of various pyridostatin analogs, demonstrating the impact of different derivatization strategies.

G-Quadruplex Stabilization by Pyridostatin Analogs

The ability of pyridostatin and its derivatives to stabilize the human telomeric G-quadruplex (H-Telo) is a key indicator of their potential biological activity. This is often quantified by the change in melting temperature (ΔTm) of the G-quadruplex DNA in the presence of the compound, as measured by Förster Resonance Energy Transfer (FRET) melting assays. A higher ΔTm value indicates greater stabilization. The data below, extracted from studies on various analogs, illustrates how modifications to the side chains affect G-quadruplex stabilization. rsc.org

CompoundSide Chain ModificationΔTm (H-Telo) at 1 μM (°C) rsc.org
Pyridostatin (1)N,N-dimethylethanamine>25
Analog 8Piperazine>25
Analog 9Morpholine>25
Analog 10N-methylpiperazine>25
Analog 14Methoxy (B1213986)<5
Analog 17Propargylamine (via click chemistry)~20
Analog 24Azido-functionalized (for click chemistry)~18
Analog 27Triazole-linked moiety (via click chemistry)~15

Growth Inhibitory Effects of Pyridostatin Analogs on Cancer Cells

The derivatization of pyridostatin also significantly impacts its anti-proliferative effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth. The data below shows the IC50 values for pyridostatin and some of its analogs against various human cancer cell lines, demonstrating the potential to fine-tune the biological activity through chemical modification. rsc.orgnih.gov

CompoundHT1080 (Fibrosarcoma) IC50 (μM) rsc.orgHeLa (Cervical Cancer) IC50 (μM) rsc.orgU2OS (Osteosarcoma) IC50 (μM) rsc.orgWI-38 (Normal Lung Fibroblast) IC50 (μM) rsc.org
Pyridostatin (1)0.892.51.516.5
Analog 90.20.30.5-
Analog 171.21.01.26.0
Analog 240.80.91.1-
Analog 272.11.51.26.2

Molecular Interactions and Biochemical Mechanisms of Pyridostatin Hydrochloride

Pyridostatin (B1662821) Hydrochloride Binding to G-quadruplex Nucleic Acids

Pyridostatin hydrochloride's mechanism of action is rooted in its high-affinity binding to G-quadruplexes, which are structures composed of stacked guanine (B1146940) tetrads (G-tetrads) stabilized by Hoogsteen hydrogen bonds. This binding stabilizes the G4 structure, making it resistant to the cellular machinery that would normally unwind it.

This compound stabilizes G-quadruplex DNA primarily through π-π stacking interactions between its planar aromatic rings and the G-tetrads of the G4 structure. nih.govevitachem.comsemanticscholar.org The molecule's design, featuring a central pyridine-2,6-dicarboxamide scaffold flanked by quinolinyl groups, provides a flat yet flexible conformation that can adapt to the diverse and polymorphic nature of G-quadruplexes. nih.govsemanticscholar.org

Key molecular features contributing to this stabilization include:

Aromatic Rings: The rigid aromatic core of Pyridostatin allows for effective π-π stacking with the planar surface of the G-tetrads. evitachem.comnih.gov

Amide Bonds: These bonds within the molecule's structure facilitate hydrogen bonding with the guanine bases of the G-tetrads. evitachem.comnih.gov

Cation Coordination: The presence of nitrogen lone pairs may allow for coordination with a monovalent cation (like K+) in the central channel of the G-quadruplex, further locking the ligand onto the G-quartet. nih.gov

This stabilization is significant, with studies showing that Pyridostatin can increase the melting temperature (Tm) of G-quadruplex DNA by more than 20°C, indicating a substantial increase in thermal stability. The binding affinity is also notable, with a dissociation constant (Kd) reported to be approximately 490 nM. medchemexpress.commedchemexpress.comclinisciences.comoup.com This stabilization effectively traps the G-quadruplex in its folded state, hindering the activity of enzymes like DNA polymerases and helicases that require unwound, single-stranded DNA as a template. oup.comnih.gov

Table 1: Biophysical Data of this compound Interaction with G-quadruplex DNA
ParameterValueTechniqueSignificance
Dissociation Constant (Kd)~490 nMSurface Plasmon Resonance (SPR)Indicates high binding affinity to G-quadruplex structures. medchemexpress.commedchemexpress.comclinisciences.comoup.com
Melting Temperature Increase (ΔTm)>20°C (up to 31.6 ± 2.6°C)FRET Melting AssaysDemonstrates significant thermal stabilization of G-quadruplex DNA.

In addition to its well-documented interaction with G-quadruplex DNA, this compound also binds to and stabilizes RNA G-quadruplexes (rG4s). medchemexpress.comclinisciences.combiorxiv.orgresearchgate.net RNA G-quadruplexes are found in various regions of RNA molecules, including 5' and 3' untranslated regions (UTRs) and within coding sequences, where they play roles in regulating RNA processing, translation, and localization. biorxiv.org

The binding of Pyridostatin to rG4s follows a similar principle of stabilization through stacking interactions. biorxiv.orgresearchgate.net Studies using 19F NMR spectroscopy have shown that Pyridostatin binds to dimeric RNA G-quadruplexes, resulting in a complex with high thermal stability, with a melting temperature (Tm) exceeding 90°C. researchgate.net Research suggests that Pyridostatin may exhibit a preference for rG4s containing mixed-length G-tracts. biorxiv.org This interaction can modulate gene expression at the post-transcriptional level by interfering with processes like translation. researchgate.net

The primary mode of interaction between Pyridostatin and G-quadruplexes is through end-stacking on the terminal G-tetrads. semanticscholar.orgmdpi.com The planar, electron-rich aromatic surface of Pyridostatin aligns with the planar G-tetrad, maximizing favorable π-π stacking interactions. nih.govevitachem.comsemanticscholar.org This is distinct from classical intercalation, where a molecule inserts itself between the base pairs of a DNA duplex. In the context of G-quadruplexes, Pyridostatin acts as a cap on the stack of G-tetrads. semanticscholar.org

Structural studies have revealed that the flexible amide linkers in Pyridostatin allow its aromatic rings to adapt to the specific topology of the G-tetrad plane. nih.gov Furthermore, the amide N-H groups can form hydrogen bonds with the O6 atoms of the guanine bases in the tetrad, adding another layer of specific recognition and increasing binding affinity. nih.gov This combination of stacking, electrostatic, and hydrogen bonding interactions contributes to the robust and selective binding of Pyridostatin to the guanine tetrads. evitachem.comnih.gov

A key characteristic of this compound is its high selectivity for G-quadruplex structures over canonical B-form double-stranded DNA (dsDNA). nih.govnih.gov This selectivity is crucial for its potential as a targeted agent, minimizing off-target effects on the vast majority of the genome that exists as duplex DNA. nih.gov

Experimental data from FRET melting assays show that while Pyridostatin significantly stabilizes G-quadruplex DNA, it has a minimal effect on the stability of duplex DNA. The selectivity ratio is reported to be high, with some studies indicating a preference greater than 100-fold for G-quadruplexes. This selectivity arises from the unique structural and electrostatic properties of the G-quadruplex. The large, planar surface of the G-tetrads provides an ideal binding platform for the aromatic core of Pyridostatin, an interaction that is not as favorable with the grooves of dsDNA. semanticscholar.orgmdpi.com The molecule's flexible scaffold allows it to conform to the various polymorphic G4 structures while not fitting well into the more rigid structure of dsDNA. semanticscholar.org

This compound Modulating Nucleic Acid Processes

By binding and locking G-quadruplexes into a stable conformation, this compound effectively creates roadblocks on the nucleic acid template. This directly interferes with cellular processes that require the unwinding and reading of the genetic code, most notably DNA replication. semanticscholar.orgnih.govembopress.orgnih.gov

The stabilization of G-quadruplex DNA by this compound poses a significant barrier to the progression of the DNA replication machinery. semanticscholar.orgnih.gov DNA polymerases and helicases, which are essential for duplicating the genome, can be stalled by these stabilized structures. oup.comnih.govoup.com This stalling can lead to the uncoupling of replisome components, replication fork collapse, and the formation of DNA double-strand breaks (DSBs). nih.govembopress.orgnih.govembopress.org

The mechanical stability conferred by Pyridostatin binding is thought to be higher than the stall force of DNA polymerases, preventing the enzyme from proceeding along the template strand. oup.comnih.gov This leads to replication-dependent DNA damage, which in turn activates cellular DNA damage responses and can trigger cell cycle arrest, particularly in the G2 phase. evitachem.comclinisciences.commedchemexpress.com Studies have shown that Pyridostatin-induced DNA damage is not random but is concentrated at genomic loci with a high density of G-quadruplex forming sequences, including telomeres and certain gene promoter regions. nih.govsemanticscholar.org This targeted induction of replication stress is a primary mechanism behind the compound's biological effects. embopress.orgnih.gov

Table 2: Research Findings on Pyridostatin's Inhibition of DNA Replication
FindingExperimental ContextReference
Induces replication- and transcription-dependent DNA damage.Studies in human cancer cells. medchemexpress.commedchemexpress.comevitachem.com
Causes replication fork stalling and DNA double-strand breaks (DSBs).Observed in cells deficient in BRCA1/2 DNA repair proteins. embopress.orgnih.gov
Inhibits DNA polymerase synthesis, with greater inhibition on the G-rich strand.In vitro DNA polymerase stop assays. oup.comoup.com
Triggers cell cycle arrest, predominantly in the G2 phase.Analysis of over 60 different cancer cell lines. clinisciences.commedchemexpress.com
Downregulates transcription of the DNA repair gene Brca1.Studies in cultured primary neurons. nih.gov

Disruption of Transcription by this compound

This compound disrupts transcription through its ability to stabilize G-quadruplex (G4) structures within the genome. nih.govevitachem.com These four-stranded secondary structures, formed in guanine-rich sequences, can act as roadblocks for the transcriptional machinery. nih.gov By binding to and stabilizing G4s, pyridostatin can stall DNA polymerase during transcription. nih.gov This interference with the progression of RNA polymerase leads to a downregulation of gene expression. nih.govevitachem.com

Research has shown that pyridostatin's interaction with G-quadruplex motifs in specific genes, such as the proto-oncogene SRC, results in altered mRNA levels. targetmol.com In human breast cancer cells, this led to a reduction in both SRC protein levels and SRC-dependent cellular motility. medchemexpress.combio-techne.com Similarly, in cultured primary neurons, pyridostatin has been observed to downregulate the transcription of the Brca1 gene, which is critical for DNA repair. nih.gov This effect is hypothesized to occur through the stabilization of G-quadruplex structures within the Brca1 gene promoter, thereby hindering DNA polymerase and reducing gene expression. nih.gov

The transcriptional disruption caused by pyridostatin is not a generalized effect but is rather specific to genes containing G-quadruplex forming sequences. nih.govresearchgate.net This targeted action has been demonstrated to induce a DNA damage response that is dependent on active transcription. medchemexpress.comresearchgate.net Inhibition of transcription has been shown to prevent the DNA damage typically induced by pyridostatin, highlighting the crucial role of ongoing transcription in its mechanism of action. researchgate.net

Induction of DNA Double-Strand Breaks by this compound

This compound is a potent inducer of DNA double-strand breaks (DSBs). nih.govlktlabs.com This genotoxic effect is a direct consequence of its primary mechanism of action: the stabilization of G-quadruplex (G4) DNA structures. medchemexpress.combio-techne.comclinisciences.com By locking these non-canonical DNA conformations, pyridostatin creates obstacles that interfere with fundamental DNA processes like replication and transcription, leading to the formation of DSBs. evitachem.commedchemexpress.commedchemexpress.com

The formation of DSBs following pyridostatin treatment has been observed across various cell types, including cancer cells and primary neurons. nih.govglpbio.com In cultured neurons, pyridostatin treatment leads to a noticeable increase in DSBs. nih.gov This damage is thought to arise from stalled transcription and replication machinery, which can lead to the collapse of replication forks and the subsequent creation of breaks in the DNA. nih.govembopress.org The process of transcription-coupled repair can also be "poisoned" by the stabilized G4 structures, contributing to the accumulation of DSBs. nih.gov

The induction of DSBs by pyridostatin triggers a cellular DNA damage response. rndsystems.com This response is characterized by the activation of key sensor proteins, such as the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). bio-techne.comrndsystems.com In BRCA1/2-deficient cells, the DSBs inflicted by pyridostatin cannot be efficiently repaired by homologous recombination, leading to stalled replication forks and increased cell death. embopress.org This selective toxicity highlights the potential of pyridostatin in targeting cancers with specific DNA repair deficiencies. embopress.org

Cell TypeObservationImplication
Primary NeuronsIncreased formation of DNA double-strand breaks (DSBs). nih.govNeurotoxic effects and potential role in neurodegeneration research. nih.govglpbio.com
Cancer CellsInduction of DSBs, leading to cell cycle arrest and growth inhibition. medchemexpress.combio-techne.commedchemexpress.comPotential as an anticancer agent, particularly in tumors with DNA repair deficiencies. embopress.org
BRCA1/2-deficient CellsCauses replication fork stalling and accumulation of DSBs. embopress.orgHighlights synthetic lethality approach for cancer therapy. embopress.org

This compound Influence on Telomere Dynamics

This compound induces telomere dysfunction by specifically targeting and stabilizing G-quadruplex structures present in telomeric DNA. bio-techne.comnih.govlktlabs.com Telomeres, the protective caps (B75204) at the ends of chromosomes, contain guanine-rich sequences that can fold into these G4 structures. researchgate.net The stabilization of these structures by pyridostatin interferes with the normal function of the shelterin complex, a group of proteins essential for protecting telomere ends. nih.govresearchgate.net

This interference leads to a state of telomere dysfunction, characterized by the activation of a DNA damage response at the telomeres. nih.gov The cell recognizes the altered telomere structure as damaged DNA, triggering signaling pathways that can lead to cell cycle arrest and senescence. nih.gov This mechanism is a key contributor to the long-term growth inhibition observed in cancer cells treated with pyridostatin and its analogues. nih.gov

A critical aspect of pyridostatin-induced telomere dysfunction is its ability to compete with essential telomere-associated proteins, particularly Protection of Telomeres 1 (POT1). nih.govresearchgate.net POT1 is a component of the shelterin complex that binds directly to the single-stranded G-rich overhang of telomeres, protecting it from degradation and preventing the activation of the DNA damage response. nih.govresearchgate.net

Pyridostatin, by binding to and stabilizing the G-quadruplex structures within the telomeric overhang, effectively prevents or displaces POT1 from its binding site. nih.govresearchgate.net This competition for binding disrupts the protective function of shelterin, leaving the telomere ends exposed and vulnerable. nih.gov The loss of POT1 at the telomeres is a direct trigger for the DNA damage response, leading to the observed telomere dysfunction. researchgate.netscholaris.ca

The stabilization of G-quadruplexes at telomeres by pyridostatin can lead to progressive telomere shortening. nih.gov This occurs because the stabilized G4 structures can impede the process of telomere replication. The enzyme telomerase, which is responsible for maintaining telomere length in most cancer cells, may be unable to properly access and extend the telomere ends when they are locked in a G4 conformation. researchgate.net

Furthermore, the disruption of the shelterin complex and the displacement of proteins like POT1 can lead to the degradation of the telomeric G-overhang. nih.gov This degradation contributes directly to the shortening of telomeres. Over successive rounds of cell division, this progressive telomere shortening can trigger replicative senescence or apoptosis, thereby inhibiting the proliferation of cancer cells. nih.gov

Molecular Targets and Signaling Pathways Affected by this compound

This compound exerts its biological effects by modulating a range of molecular targets and signaling pathways, primarily stemming from its ability to stabilize G-quadruplex structures.

One of the key molecular targets is the proto-oncogene SRC. By stabilizing G-quadruplexes in the SRC gene, pyridostatin reduces its protein expression and, consequently, SRC-dependent cellular motility in cancer cells. medchemexpress.combio-techne.comrndsystems.com

The compound also significantly impacts DNA damage response pathways. The induction of DNA double-strand breaks by pyridostatin activates the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). bio-techne.comrndsystems.com In cells deficient in BRCA1 or BRCA2, the DNA lesions caused by pyridostatin are repaired by the canonical non-homologous end joining (C-NHEJ) pathway, highlighting the interplay between G4 stabilization and specific DNA repair mechanisms. embopress.org

Furthermore, pyridostatin treatment can trigger innate immune signaling. The DNA damage inflicted by the compound can lead to the formation of micronuclei, which in turn activate the cGAS-STING signaling pathway. embopress.orgoup.com This leads to the production of type I interferons and the activation of innate immune genes, suggesting a role for pyridostatin in modulating the tumor microenvironment. oup.com

In BRAF-mutant melanoma cells, G4 ligands similar to pyridostatin have been shown to down-regulate the expression of KIT and BCL-2 proteins. mdpi.com This leads to the inhibition of the MAPK and PI3K/AKT signaling pathways, which are crucial for the survival and proliferation of these cancer cells. mdpi.com

Table of Affected Pathways and Targets:

Pathway/TargetEffect of this compoundConsequence
SRC Proto-oncogeneDownregulation of protein expression. medchemexpress.combio-techne.comrndsystems.comReduced cancer cell motility. medchemexpress.com
DNA Damage Response (DDR)Activation of DNA-PKcs. bio-techne.comrndsystems.comCell cycle arrest, apoptosis. evitachem.combio-techne.comrndsystems.com
cGAS-STING PathwayActivation via micronuclei formation. embopress.orgoup.comInduction of innate immune response. oup.com
MAPK/PI3K-AKT PathwaysInhibition in BRAF-mutant melanoma. mdpi.comApoptosis induction, reduced cell survival. mdpi.com
BRCA1/2 & C-NHEJIncreased reliance on C-NHEJ for repair in BRCA-deficient cells. embopress.orgSynthetic lethality in BRCA-deficient tumors. embopress.org

Modulation of Proto-oncogene SRC Expression and Activity by this compound

This compound has been identified as a potent modulator of the proto-oncogene SRC. medchemexpress.comrndsystems.commedchemexpress.com By targeting and stabilizing G-quadruplex structures within the SRC gene, pyridostatin effectively reduces the protein abundance of Src. medchemexpress.comrndsystems.combio-techne.com This downregulation of Src protein levels consequently leads to a decrease in Src-dependent cellular motility, a critical process in cancer metastasis. medchemexpress.commedchemexpress.commedchemexpress.com The ability of pyridostatin to interfere with SRC expression highlights its potential as a therapeutic agent targeting cancer cell proliferation and migration. medchemexpress.commedchemexpress.comsigmaaldrich.com

This compound Interaction with BRCA1/2 Status

The interaction between this compound and the tumor suppressor genes BRCA1 and BRCA2 is a critical area of its anticancer activity. The compound exhibits selective toxicity towards cells with deficiencies in these genes.

This compound has been shown to downregulate the transcription of the BRCA1 gene. nih.govnih.govresearchgate.net This effect is achieved through the stabilization of G-quadruplex structures present in the promoter region of the BRCA1 gene. nih.govaging-us.com The formation of a stable pyridostatin-DNA complex can stall DNA polymerase during transcription, leading to reduced BRCA1 gene expression. nih.govaging-us.com This downregulation of BRCA1, a key protein in DNA double-strand break (DSB) repair, can impair the cell's ability to mend DNA damage. nih.govnih.govresearchgate.net In neuronal cells, treatment with pyridostatin has been observed to decrease BRCA1 protein levels at the transcriptional level. medchemexpress.commedchemexpress.comclinisciences.com

In cells deficient in BRCA1 or BRCA2, this compound induces a significant DNA damage response. nih.govembopress.org The compound's stabilization of G4 structures leads to replication fork stalling and the formation of DNA double-strand breaks (DSBs). nih.govembopress.org Due to their compromised homologous recombination (HR) repair pathway, BRCA1/2-deficient cells are particularly sensitive to this induced DNA damage, leading to reduced cell proliferation. embopress.orgresearchgate.netnih.gov

Interestingly, even after the removal of pyridostatin, the DNA damage inflicted can be repaired in a BRCA1/2-independent manner through the canonical non-homologous end joining (C-NHEJ) pathway. nih.govembopress.org This has led to investigations into combination therapies. The anti-tumor effect of pyridostatin against BRCA2-deficient tumors is comparable to that of PARP inhibitors like talazoparib. nih.gov Furthermore, pyridostatin has demonstrated efficacy against BRCA1-deficient, PARP inhibitor-resistant tumors. nih.govembopress.org

FeatureDescriptionReferences
Mechanism in BRCA1/2-Deficient Cells Induces replication fork stalling and DNA double-strand breaks. nih.govembopress.org
Cellular Consequence Reduced proliferation of HR-defective cells. researchgate.net
Repair Mechanism DNA damage can be repaired by canonical non-homologous end joining (C-NHEJ). nih.govembopress.org
Therapeutic Potential Shows anti-tumor activity against BRCA1/2-deficient tumors, including those resistant to PARP inhibitors. nih.govembopress.org

Activation of cGAS/STING-Dependent Innate Immune Responses by this compound

This compound has been shown to activate the cGAS/STING-dependent innate immune pathway, particularly in the context of BRCA1/2 deficiency. nih.govembopress.org The DNA damage and genomic instability caused by pyridostatin can lead to the formation of micronuclei, which are recognized by the cytosolic DNA sensor cGAS. nih.govoup.com

Activation of cGAS leads to the production of cyclic GMP-AMP (cGAMP), which in turn activates the STIMULATOR of INTERFERON GENES (STING) protein. oup.comnih.gov This signaling cascade results in the phosphorylation of IRF3 and STAT1, and the increased transcription of interferon-stimulated genes (ISGs) like IFIT1, IFIT2, and ISG15. nih.govoup.com This activation of the innate immune system contributes to the anti-tumor effects of pyridostatin. nih.gov Studies have shown that pyridostatin can trigger these immune responses in both human and murine cancer cells. oup.com

ComponentRole in Pyridostatin-Induced Immune ResponseReferences
cGAS Cytosolic DNA sensor that recognizes micronuclei formed due to pyridostatin-induced DNA damage. nih.govoup.com
STING Activated by cGAMP, leading to downstream signaling. oup.comnih.gov
IRF3/STAT1 Phosphorylated as part of the signaling cascade. nih.gov
ISGs Transcription is increased, indicating an activated interferon response. nih.gov

This compound Interaction with PARP1 Promoter G-quadruplex

The enzyme Poly (ADP-ribose) polymerase 1 (PARP1) is a key player in DNA repair. A G-quadruplex forming sequence has been identified within the promoter region of the PARP1 gene. mdpi.comnih.gov Research exploring the interaction of various G-quadruplex binders with this structure found that pyridostatin, surprisingly, produces a strong stabilization of this G-quadruplex-forming sequence. mdpi.comnih.gov This finding suggests a potential alternative strategy for regulating PARP1 activity, which is a significant target in cancer therapy. nih.govfao.org

Regulation of Specific Gene Expression through G-quadruplexes by this compound (e.g., SUB1, CCN1)

This compound's ability to stabilize G-quadruplexes allows it to modulate the expression of various genes, highlighting a complex regulatory role that extends beyond simple gene silencing. evitachem.comnih.govnih.gov

A proteomics study in HeLa cancer cells revealed that pyridostatin treatment led to the significant downregulation of 22 proteins and the upregulation of 16 proteins, with the genes for both sets containing G4 potential sequences. nih.govnih.gov Notably, the gene SUB1, which encodes the human positive cofactor PC4, was significantly downregulated. nih.govnih.gov This downregulation of PC4 was found to enhance the cytotoxicity of a transplatinum complex, suggesting a potential strategy for overcoming drug resistance. nih.govnih.gov

Furthermore, pyridostatin has been shown to upregulate the expression of Cysteine-rich angiogenic inducer 61 (CCN1), a matricellular protein, by stabilizing a G4 structure in the 3'-untranslated region (3'-UTR) of its mRNA. nih.govresearchgate.net This upregulation of CCN1 has been linked to the induction of senescence in cerebral endothelial cells. nih.gov These findings demonstrate that pyridostatin's impact on gene expression is context-dependent and can involve both downregulation and upregulation through its interaction with G-quadruplexes in both DNA and RNA. nih.govnih.govnih.gov

Cellular Effects and Biological Responses Induced by Pyridostatin Hydrochloride

Pyridostatin (B1662821) Hydrochloride Impact on Cell Cycle Progression

Pyridostatin hydrochloride exerts a profound inhibitory effect on cell proliferation by disrupting the normal sequence of the cell cycle. nih.govresearchgate.net This is achieved primarily through the activation of DNA damage checkpoints, leading to a halt in cell division. nih.govresearchgate.net

Induction of Cell Cycle Arrest by this compound

The stabilization of G-quadruplex structures by this compound leads to the formation of DNA damage, including double-strand breaks (DSBs). aging-us.comnih.gov This damage activates the DNA Damage Response (DDR) pathway. nih.govresearchgate.net Key proteins involved in this response, such as histone H2AX (phosphorylated to γH2AX), KAP1, Chk1, and Replication Protein A (RPA), are activated. nih.govresearchgate.net The activation of these checkpoint kinases, particularly Chk1 and Chk2, is crucial for halting the cell cycle, allowing the cell time to repair the induced damage. nih.govresearchgate.net This checkpoint-dependent growth arrest is a primary mechanism by which this compound inhibits the proliferation of cancer cells. researchgate.netnih.gov The cell cycle arrest induced by pyridostatin arises principally through the activation of these DNA damage checkpoints. nih.gov

Accumulation in G2 Phase

A predominant consequence of this compound treatment in various cancer cell lines is the accumulation of cells in the G2 phase of the cell cycle. medchemexpress.comnih.govresearchgate.net Fluorescence-activated cell sorting (FACS) analysis consistently shows a significant increase in the G2 cell population following exposure to the compound. researchgate.net This G2/M arrest is a direct result of the activated DNA damage checkpoints, which prevent cells from entering mitosis with damaged DNA. nih.gov In some cases, long-term treatment can also lead to a detectable proportion of cells arrested in the G1 phase, which may be linked to the induction of the p21 protein at later time points. nih.gov

Cell LineEffect of this compoundObserved Phase of AccumulationReference
SV40-transformed human MRC5 fibroblastsDecreased proliferation and cell cycle arrestG2 phase nih.govresearchgate.net
Various cancer cell lines (over 60)Growth arrestG2 phase medchemexpress.commedchemexpress.comresearchgate.net
BRCA2-deficient cellsATM/ATR-dependent checkpoint activationG2/M arrest nih.gov

This compound Induced Cell Fate Mechanisms

The cellular response to this compound-induced damage is not limited to temporary cell cycle arrest. The compound triggers distinct cell fate mechanisms depending on the cellular context and the duration of exposure.

Replication Stress Induction

This compound induces DNA damage through mechanisms that are dependent on both transcription and replication. medchemexpress.comnih.gov During the S phase of the cell cycle, the stabilization of G-quadruplex structures by this compound creates obstacles for the DNA replication machinery. aging-us.comnih.gov This interference can stall replication forks, leading to replication stress and the generation of DNA double-strand breaks. aging-us.comnih.gov The damage that arises in S phase cells is directly linked to ongoing DNA replication. nih.gov This replication-dependent DNA damage is a key contributor to the compound's growth-inhibitory effects. medchemexpress.commedchemexpress.com

Cellular ProcessEffect of this compoundConsequenceReference
DNA ReplicationStalling of DNA polymerase/replication forksReplication stress, DNA double-strand breaks aging-us.comnih.govnih.gov
TranscriptionInterference with DNA polymeraseTranscription-dependent DNA damage in G1 and G2 phases aging-us.comnih.gov

Senescence Induction

Prolonged exposure to this compound can drive cells into a state of cellular senescence. nih.govrsc.org This long-term growth arrest is characterized by phenotypic changes such as cell enlargement and flattening, and is often associated with telomere dysfunction. nih.govnih.gov By stabilizing G-quadruplex structures at telomeres, this compound can interfere with the binding of shelterin components, leading to telomere shortening and degradation of the G-overhang. nih.gov This telomeric damage, combined with the accumulation of DNA damage at other genomic loci, triggers a state of accelerated or premature senescence, effectively preventing the renewal of tumor cell growth. nih.gov

Apoptosis Pathways

While many cells undergo cell cycle arrest or senescence, treatment with this compound for extended periods (e.g., 72 hours or longer) can also induce apoptosis, or programmed cell death, in a subset of cells. nih.govresearchgate.net The induction of apoptosis is evidenced by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of this process. nih.govresearchgate.net The accumulation of extensive DNA damage and the inability of the cell to repair it can ultimately trigger this apoptotic pathway as a mechanism to eliminate severely damaged cells. researchgate.net

This compound Effects on Neuronal Biology

This compound, a small molecule known to selectively bind to and stabilize G-quadruplex (G4) DNA and RNA structures, has been identified as a significant modulator of neuronal biology. nih.govmedchemexpress.com Its application in research has unveiled critical insights into the molecular processes governing neuronal health, degeneration, and aging. By stabilizing G4 structures, which are non-canonical secondary formations in nucleic acids rich in guanine (B1146940), Pyridostatin triggers a cascade of cellular events that profoundly impact neuronal function and survival. aging-us.comresearchgate.net

Neurotoxicity in Primary Neurons

Research has demonstrated that this compound is neurotoxic for primary cortical neurons. nih.govaging-us.com The exposure of cultured primary neurons to Pyridostatin results in a dose-dependent increase in the risk of neuronal death. nih.govaging-us.comresearchgate.net This cytotoxic effect is linked to its primary mechanism of action: the stabilization of G-quadruplex DNA. nih.govaging-us.com

The stabilization of these structures by Pyridostatin induces the formation of DNA double-strand breaks (DSBs), which are among the most severe forms of DNA damage. aging-us.comnih.govnih.gov This accumulation of DNA damage eventually leads to cell death. nih.gov Furthermore, Pyridostatin has been shown to downregulate the transcription of the Brca1 gene. medchemexpress.comaging-us.comnih.gov The BRCA1 protein plays a crucial role in the repair of DSBs, and its downregulation compromises the neuron's ability to maintain genomic integrity. medchemexpress.comaging-us.com Studies have also revealed that Pyridostatin treatment affects the p53 pathway and upregulates the E3 ubiquitin ligase Pirh2, which contributes to DNA damage. nih.gov Notably, post-mitotic cells like neurons are more sensitive to Pyridostatin than dividing cells such as astrocytes and microglia. nih.gov

Table 1: Dose-Dependent Neurotoxicity of Pyridostatin in Primary Cortical Neurons

Pyridostatin Concentration (µM)Observed Effect on Neuronal SurvivalStatistical Significance
0.01Non-significant effectN.s.
0.1Increased risk of neuronal deathp<0.0001
1Increased risk of neuronal deathp<0.0001
5Increased risk of neuronal deathp<0.0001

Data derived from studies tracking mApple-expressing transfected neurons with an automated microscope. researchgate.net Risk of death curves were analyzed using the log-rank test. researchgate.net

Neurite Retraction and Synaptic Loss

A significant morphological change observed in primary neurons treated with this compound is the retraction of neurites, a process that occurs before the onset of cell death. nih.govaging-us.comresearchgate.net This phenomenon mimics the neurodegenerative processes seen in pathologies associated with proteins like α-synuclein, mutant LRRK2, or mutant huntingtin. nih.govaging-us.comresearchgate.net

Neurite retraction is indicative of a broader disruption of neuronal connectivity, including the loss of synapses. nih.govaging-us.comresearchgate.net Studies have confirmed that Pyridostatin treatment leads to a reduced density of synapses. aging-us.comresearchgate.net Quantitative analysis of synaptic and neuritic markers provides clear evidence of this structural damage. researchgate.net

Table 2: Quantitative Effects of Pyridostatin on Neuronal Structures

ParameterTreatmentObservationStatistical Significance
Synapsin Fluorescence Intensity1 µM Pyridostatin (overnight)Significant reduction compared to vehicle controlp<0.0001
Neurite Density (MAP2c staining)1 µM Pyridostatin (overnight)Significant reduction compared to vehicle controlp<0.001

Data based on immunocytochemical analysis of treated primary cortical neurons. researchgate.net Statistical significance was determined by t-test. researchgate.net

Role in Brain Aging and Neurodegeneration Research

The ability of this compound to induce neurotoxicity, DNA damage, and synaptic loss makes it a valuable tool for research into brain aging and neurodegenerative diseases. aging-us.comnih.gov The mechanisms triggered by Pyridostatin—stabilizing G-quadruplexes, causing DNA DSBs, and inhibiting DNA repair pathways—are considered potential contributors to the age-related decline in neuronal function. aging-us.comnih.govresearchgate.net By elucidating how G4 stabilization affects neuronal homeostasis, Pyridostatin helps to identify novel mechanisms of transcriptional regulation and neurodegeneration. aging-us.com

The study of G-quadruplexes represents a new frontier in understanding age-associated brain diseases. aging-us.comnih.gov Research using G4-stabilizing compounds like Pyridostatin has shown that this process can lead to accelerated aging phenotypes in model organisms. nih.gov This suggests that the unwanted stabilization of G4 structures could be a contributing factor to the aging of healthy, non-replicating cells like neurons. nih.gov The parallels between Pyridostatin-induced neurodegeneration and the effects of certain chemotherapies known to accelerate brain aging further underscore its relevance in this field of study. aging-us.com

This compound Effects on Other Cellular Systems

The impact of this compound and the stabilization of G-quadruplex structures extends beyond neurons to other critical cell types within the central nervous system, including cerebral endothelial cells, astrocytes, and microglia.

Cerebral Endothelial Cell Responses to this compound

Cerebral endothelial cells (CECs) are fundamental components of the blood-brain barrier, and their health is critical for brain homeostasis. mdpi.com Senescence in the cerebral endothelium is believed to contribute to the dysfunction of cerebral vasculature, a precursor to vascular dementia. frontiersin.org G-quadruplex stabilization has emerged as a regulatory mechanism in CECs. frontiersin.org G4-stabilizing compounds have been shown to enhance senescence-associated phenotypes in the brain. frontiersin.org One key mechanism is the upregulation of the matricellular protein Cysteine-rich angiogenic inducer 61 (CCN1), a component of the senescence-associated secretory phenotype (SASP). frontiersin.org A G-rich sequence in the 3'-UTR of the Ccn1 mRNA can fold into a G4 structure, and its stabilization by G4 ligands upregulates CCN1 levels. frontiersin.org This increase in CCN1 can, in turn, induce senescence in cultured primary CECs, suggesting a pathway by which G4 stabilization, such as that caused by Pyridostatin, could contribute to vascular aging. frontiersin.org

Impact on Astrocytes and Microglia

Astrocytes and microglia are essential for maintaining a healthy central nervous system environment, and their dysfunction is implicated in neurodegenerative diseases. technologynetworks.com Research indicates that Pyridostatin promotes DNA damage and chromatin restructuring not only in neurons but also in astrocytes and microglia. nih.gov However, these glial cells, which are capable of division, appear to be less sensitive to the cytotoxic effects of Pyridostatin compared to post-mitotic neurons. nih.gov

The stabilization of G-quadruplexes also influences the function of these glial cells through indirect mechanisms. For instance, CCN1, which is regulated by G4 stabilization, is produced by both endothelial cells and astrocytes and is significantly upregulated in astrocytes induced into a senescent state. frontiersin.org Furthermore, astrocytes and microglia are involved in complex crosstalk that can be influenced by factors released during cellular stress. mdpi.com Given that Pyridostatin induces significant stress and damage, it likely modulates the inflammatory and supportive functions of these crucial glial populations. nih.govmdpi.com

Preclinical Efficacy and Mechanistic Studies of Pyridostatin Hydrochloride

In Vitro Anticancer Activity of Pyridostatin (B1662821) Hydrochloride

Laboratory-based studies have demonstrated the potent anticancer effects of pyridostatin across various cancer cell lines, highlighting its cytotoxic capabilities, selectivity, and its role in inducing DNA damage and long-term growth inhibition.

Pyridostatin has shown significant growth-inhibitory effects on a panel of human cancer cell lines after 72 hours of exposure. nih.gov The compound's potency is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies have reported IC50 values in the high nanomolar to low micromolar range for cell lines including HeLa (adenocarcinoma), HT1080 (fibrosarcoma), and U2OS (osteosarcoma). nih.gov For instance, pyridostatin and its analogues have demonstrated considerable differences in their growth-inhibitory properties among these different cancer cell lines. nih.gov While pyridostatin itself is a potent agent, some of its analogues have shown even greater potency against specific cancer cell lines. nih.gov

Cell LineCancer TypeReported Activity
HeLaAdenocarcinoma (Cervical Cancer)Growth inhibition observed at high nanomolar to low micromolar concentrations. nih.gov
HT1080FibrosarcomaGrowth inhibition observed at high nanomolar to low micromolar concentrations. nih.gov
U2OSOsteosarcomaGrowth inhibition observed at high nanomolar to low micromolar concentrations. nih.gov

A critical aspect of a potential anticancer drug is its ability to selectively target cancer cells while sparing normal, healthy cells. Pyridostatin has demonstrated a detectable selectivity for cancer cells over normal cells. nih.govrsc.orgnih.gov In studies comparing its effect on cancer cell lines to its effect on the non-cancerous normal human lung fibroblast cell line WI-38, pyridostatin exhibited a notable preference for inhibiting the growth of cancer cells. nih.gov

For example, pyridostatin was found to be 18.5-fold more selective for HT1080 fibrosarcoma cells than for WI-38 normal fibroblasts. nih.gov Certain analogues of pyridostatin have also shown significant selectivity; one analogue was 6.0-fold more selective for HeLa cells and another was 5.2-fold more selective for U2OS cells when compared to WI-38 cells. nih.gov This selectivity suggests a potential therapeutic window for pyridostatin, minimizing damage to healthy tissues.

Cancer Cell LineFold Selectivity over WI-38 Normal Fibroblasts
HT108018.5-fold nih.gov
HeLa6.0-fold (for analogue 17) nih.gov
U2OS5.2-fold (for analogue 27) nih.gov

Pyridostatin's mechanism of action involves the stabilization of G-quadruplex DNA structures, which can interfere with critical cellular processes like DNA replication and transcription, ultimately leading to DNA damage. nih.govmedchemexpress.commedchemexpress.com A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, resulting in γH2AX. nih.govresearchgate.net Treatment of cells with pyridostatin leads to the formation of γH2AX foci, signaling an active DNA damage response. nih.govresearchgate.net

The induction of γH2AX by pyridostatin is dependent on both transcription and replication processes. nih.govresearchgate.net The DNA damage response activated by pyridostatin also involves the activation of other important proteins such as the checkpoint effector kinase Chk1 and the DNA-dependent protein kinase (DNA-PKcs). nih.govresearchgate.net This activation of DNA damage markers is a hallmark of pyridostatin's cellular activity and is central to its anticancer effects. nih.govresearchgate.net

Beyond short-term cytotoxicity, the ability of an anticancer agent to induce long-term growth arrest is crucial. Long-term studies have shown that continuous exposure of cancer cells to pyridostatin can lead to a significant reduction in their proliferative capacity. nih.govnih.gov In a 30-day study using HT1080 fibrosarcoma cells, treatment with pyridostatin at its IC50 value resulted in a strong reduction of population doublings, indicating a sustained growth arrest. nih.gov This long-term growth inhibition is often accompanied by the induction of cellular senescence, a state of irreversible cell cycle arrest. nih.govrsc.orgnih.gov The underlying mechanism for this senescence is believed to be telomere dysfunction and the accumulation of DNA damage. nih.govrsc.orgnih.gov

In Vivo Efficacy of Pyridostatin Hydrochloride (Non-Human Models)

Following promising in vitro results, the efficacy of pyridostatin has been evaluated in animal models of cancer, providing insights into its potential therapeutic utility in a more complex biological system.

Tumors with deficiencies in the BRCA1 or BRCA2 genes, which are critical for homologous recombination-based DNA repair, are often highly sensitive to agents that cause DNA damage. Pyridostatin has been shown to be particularly effective against such tumors. embopress.orgnih.gov In vivo studies using xenograft models, where human tumors are grown in immunocompromised mice, have demonstrated that tumors lacking BRCA1 or BRCA2 are hypersensitive to pyridostatin. nih.gov

The in vivo activity of pyridostatin in these models has been shown to be comparable to that of PARP inhibitors, a class of drugs already approved for treating BRCA-mutant cancers. nih.gov Importantly, pyridostatin has also demonstrated anti-tumor efficacy in BRCA1-deficient, PARP inhibitor-resistant tumor models, including those derived directly from patients (patient-derived xenografts). embopress.orgnih.govnih.gov This suggests that pyridostatin could be a valuable therapeutic option for patients with BRCA1/2-mutated tumors, potentially even after they have developed resistance to existing therapies. nih.gov The mechanism behind this in vivo efficacy is linked to pyridostatin's ability to induce DNA double-strand breaks, which are particularly lethal to cells that cannot properly repair them due to BRCA1/2 deficiency. embopress.orgnih.gov

Efficacy Against PARP Inhibitor-Resistant Tumor Models

The emergence of resistance to poly (ADP-ribose) polymerase (PARP) inhibitors (PARPi) presents a significant challenge in the treatment of cancers with deficiencies in the BRCA1 or BRCA2 genes. nih.govnih.gov Preclinical research has demonstrated that this compound is effective against BRCA1/2-deficient tumors that have acquired resistance to PARPi. nih.gov Studies have shown that Pyridostatin can overcome this resistance in cellular and animal models. nih.gov

In a notable study, this compound demonstrated specific and potent activity against BRCA1/2-deficient tumors, including patient-derived xenograft (PDTX) models that had developed resistance to PARP inhibitors. nih.gov For instance, in a patient-derived tumor xenograft model of BRCA1-mutated cancer (VHIO179) that had become resistant to PARPi therapy, treatment with this compound effectively inhibited tumor growth compared to untreated controls. nih.gov This suggests that Pyridostatin operates through a mechanism distinct from PARP inhibitors, offering a promising therapeutic avenue for patients whose tumors no longer respond to PARPi treatment. nih.gov The compound has been identified as a strong candidate for targeting these resistant tumors and overcoming acquired resistance in a preclinical setting. nih.gov

Efficacy of Pyridostatin in a PARPi-Resistant Patient-Derived Xenograft Model
Tumor ModelGenetic BackgroundResistance StatusPyridostatin Treatment Effect
VHIO179 PDTXBRCA1-mutatedPARP inhibitor-resistantInhibited tumor growth

Combination Strategies with this compound

Research indicates that the therapeutic efficacy of this compound can be significantly enhanced when used in combination with other agents that target DNA repair pathways. nih.gov

A key mechanism of action for Pyridostatin in BRCA1/2-deficient cells involves the induction of DNA double-strand breaks. nih.gov In the absence of the BRCA pathway for repair, cancer cells can rely on alternative pathways, such as canonical non-homologous end joining (C-NHEJ), to repair this damage. nih.gov The catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) is a critical component of the C-NHEJ pathway. nih.govnih.govresearchgate.net

Preclinical studies have revealed a synergistic effect between Pyridostatin and chemical inhibitors of DNA-PKcs, such as NU-7441. nih.gov By inhibiting DNA-PKcs, NU-7441 blocks the C-NHEJ repair pathway that cells use to survive the DNA damage inflicted by Pyridostatin. nih.gov This dual targeting of repair mechanisms leads to a significant increase in the elimination of BRCA1/2-deficient cells and tumors. nih.gov This synergistic relationship highlights a rational combination strategy to heighten the anti-tumor activity of Pyridostatin. nih.gov

The anti-tumor effects of this compound can also be potentiated by the chemotherapeutic agent Paclitaxel. nih.gov Paclitaxel is a widely used drug that interferes with the normal function of microtubules during cell division. nih.govnih.gov In preclinical models, the combination of Pyridostatin with Paclitaxel has been shown to enhance its toxicity against cancer cells. nih.gov

Further investigation has led to a proposed three-drug combination consisting of Pyridostatin, the DNA-PKcs inhibitor NU-7441, and Paclitaxel. nih.gov This triple combination has been shown to effectively suppress the growth of, and in some cases eradicate, BRCA1- or BRCA2-deficient tumors in preclinical models. nih.gov This suggests that the multi-faceted attack on DNA repair and cell division processes represents a highly effective therapeutic strategy against cancers with BRCA mutations. nih.gov

Preclinical Combination Strategies with this compound
Combination AgentMechanism of InteractionObserved Effect
NU-7441 (DNA-PKcs Inhibitor)Inhibition of C-NHEJ repair of Pyridostatin-induced DNA damageSynergistic elimination of BRCA1/2-deficient cells and tumors
PaclitaxelPotentiation of in vivo toxicityEnhanced anti-tumor activity
NU-7441 + PaclitaxelMulti-target approach on DNA repair and cell divisionEffective suppression and eradication of BRCA1/2-deficient tumors

Structural Activity Relationships of Pyridostatin Hydrochloride and Its Analogues

Core Scaffold Importance: N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide

The foundational structure of pyridostatin (B1662821), the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold, is paramount to its ability to recognize and stabilize G-quadruplex structures. nih.govrsc.orgresearchgate.net This core is designed to possess key features that facilitate effective binding. nih.gov The planar and aromatic nature of the scaffold allows for significant π-π stacking interactions with the G-tetrads that form the core of the G-quadruplex. ucl.ac.uk The design of this scaffold was based on creating a molecule with a flat but flexible conformation, which is thought to be adaptable to the varied and dynamic nature of different G-quadruplex structures. nih.gov

Influence of Side Chain Modifications on G-quadruplex Stabilization

Systematic modifications of the side chains attached to the core N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold have been shown to significantly impact the G-quadruplex stabilizing potential of pyridostatin analogues. nih.gov The nature of these side chains can influence several properties of the molecule, including its solubility, cellular uptake, and the specific interactions it can form with the G-quadruplex target. nih.gov

Research has demonstrated that the introduction of positively charged side chains, often in the form of aliphatic amines, can enhance the stabilization of G-quadruplexes. nih.govresearchgate.netnih.govbohrium.com These charged groups are thought to engage in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. researchgate.netnih.govbohrium.com The length of these side chains is also a crucial factor, with studies indicating that a chain length of three carbons can be more effective for stabilization than a two-carbon chain. nih.gov The flexibility of these side chains allows them to adopt conformations that optimize their interaction with the grooves and phosphate backbone of the G-quadruplex. researchgate.netnih.govbohrium.com

Conversely, certain modifications can be detrimental to G-quadruplex stabilization. For instance, the introduction of methoxy-substitutions on both quinoline (B57606) rings has been shown to nearly eliminate the G-quadruplex stabilization potential, highlighting the critical role of the side chains in the molecule's activity. nih.gov

Analogue FeatureEffect on G-quadruplex StabilizationRationale
Positively Charged Side ChainsIncreasedFavorable electrostatic interactions with DNA phosphate backbone. researchgate.netnih.govbohrium.com
Optimal Side Chain Length (e.g., 3 carbons)IncreasedAllows for better positioning and interaction with G-quadruplex grooves. nih.gov
Bulky/Detrimental Substituents (e.g., specific methoxy (B1213986) groups)DecreasedMay cause steric hindrance or unfavorable electronic effects. nih.gov

Role of Substituents in Binding Affinity and Selectivity

The substituents on the quinoline rings of the pyridostatin scaffold play a vital role in fine-tuning the binding affinity and selectivity of the analogues for G-quadruplex DNA. nih.gov By systematically altering these substituents, researchers can gain valuable insights into the structure-activity relationships that govern these interactions. nih.gov

The electronic properties of the substituents can modulate the π-π stacking interactions between the ligand and the G-tetrads. For example, the introduction of different functional groups can alter the electron density of the aromatic core, thereby influencing the strength of the stacking. The position of the substituents is also critical, as it determines how the molecule fits into the grooves of the G-quadruplex and whether it can form additional favorable contacts.

Furthermore, the nature of the substituents can influence the selectivity of the ligand for different types of G-quadruplex structures. Some analogues may show a preference for telomeric G-quadruplexes, while others might bind more strongly to G-quadruplexes found in the promoter regions of oncogenes. nih.gov This selectivity is a key aspect of developing targeted anticancer therapies. The ability to modulate binding affinity and selectivity through substituent modification is a powerful tool in the rational design of new and more effective G-quadruplex-targeting agents.

Correlation between Structural Features and Biological Responses

The structural modifications of pyridostatin and its analogues have a direct and measurable impact on their biological effects. These relationships are crucial for optimizing the therapeutic potential of this class of compounds.

A primary mechanism of action for pyridostatin is the stabilization of G-quadruplex structures within telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govrsc.orgresearchgate.netnih.gov This stabilization can lead to telomere dysfunction, which is a key factor in the induction of cellular senescence and growth arrest in cancer cells. nih.govrsc.orgresearchgate.netnih.gov

The ability of pyridostatin analogues to stabilize telomeric G-quadruplexes is highly dependent on their structural features. As previously discussed, the presence and nature of side chains are particularly important. Analogues with positively charged side chains generally exhibit enhanced stabilization of telomeric G-quadruplex DNA. nih.gov This increased stabilization is a critical factor in their anticancer activity, as it can disrupt telomere maintenance mechanisms in cancer cells. nih.govrsc.orgresearchgate.netnih.gov

The G-quadruplex stabilizing properties of pyridostatin analogues correlate with their ability to inhibit the growth of cancer cells. nih.govrsc.orgresearchgate.netnih.gov Many analogues exhibit potent growth-inhibitory effects in the nanomolar to low micromolar range. nih.gov Interestingly, some derivatives show a degree of selectivity, being more potent against cancer cell lines compared to normal cell lines. nih.gov

The structural variations among the analogues can lead to differences in their growth-inhibitory profiles. For example, certain compounds may induce a short-term growth arrest, while others lead to long-term growth inhibition associated with cellular senescence. nih.govrsc.orgresearchgate.netnih.gov This suggests that subtle changes in the chemical structure can influence the specific biological pathways that are affected. The table below illustrates the relationship between structural modifications and growth inhibitory activity for a representative set of pyridostatin analogues.

CompoundKey Structural FeatureGrowth Inhibition (IC50)Selectivity (Cancer vs. Normal Cells)
Pyridostatin (1)Core ScaffoldHigh nanomolar to low micromolarSelective
Analogue 17Modified Side ChainHigh nanomolar to low micromolarMore potent for cancer cells
Analogue 24Modified Side ChainHigh nanomolar to low micromolarMore potent for cancer cells
Analogue 27Modified Side ChainHigh nanomolar to low micromolarMore potent for cancer cells

Data derived from in vitro studies on various cell lines. nih.gov

A key consequence of G-quadruplex stabilization by pyridostatin and its analogues is the induction of DNA damage. aging-us.comnih.govembopress.orgresearchgate.net This DNA damage response is a critical component of their anticancer activity. nih.govembopress.orgresearchgate.net The stabilization of G-quadruplexes can interfere with essential cellular processes such as DNA replication and transcription, leading to the formation of DNA double-strand breaks. aging-us.comnih.gov

The extent of DNA damage induction is dependent on the specific structure of the pyridostatin analogue. nih.gov Compounds that are more effective at stabilizing G-quadruplexes are generally more potent at inducing a DNA damage response. nih.gov This response is often characterized by the activation of cell cycle checkpoints and the accumulation of DNA damage markers. researchgate.net The ability to induce DNA damage at specific genomic loci, particularly those enriched in G-quadruplex forming sequences, distinguishes these compounds from conventional chemotherapeutic agents that cause widespread, non-specific DNA damage. nih.gov This targeted induction of DNA damage contributes to the selective growth inhibition observed in cancer cells. nih.govembopress.org

Advanced Research Applications of Pyridostatin Hydrochloride

Pyridostatin (B1662821) Hydrochloride as a Chemical Probe for G-quadruplex Studies

Pyridostatin hydrochloride has emerged as a pivotal chemical tool for the comprehensive study of G-quadruplex (G4) structures, which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. Its high selectivity and ability to stabilize G4s have enabled researchers to investigate their presence, dynamics, and biological functions within the cellular environment.

G-quadruplex Enrichment and Sequencing Techniques

This compound is utilized as a crucial reagent in techniques designed to enrich and sequence G-quadruplex structures from the genome. Its specific interaction with G4s allows for their selective pull-down and subsequent identification.

Due to its specific binding properties, pyridostatin has been adapted as a tool for the enrichment and sequencing of G-quadruplexes. oup.com This application is critical for mapping the locations of G4s across the genome and understanding their distribution in relation to genetic features.

Biophysical Assays for G-quadruplex Dynamics and Stability

A variety of biophysical techniques are employed to characterize the interaction between this compound and G-quadruplexes, providing insights into the dynamics and stability of these structures.

Circular Dichroism (CD) Spectroscopy : This technique is used to confirm the formation of G-quadruplex structures and to observe structural changes upon the binding of pyridostatin. The characteristic CD spectrum of a parallel G-quadruplex, with a positive peak around 260-265 nm and a negative peak around 240 nm, can be monitored to assess the stabilizing effect of the ligand. msstate.eduresearchgate.net

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the interaction between pyridostatin and G-quadruplexes at an atomic level. Changes in the imino proton signals of the guanines involved in the G-quartets upon titration with pyridostatin confirm the binding and stabilization of the G4 structure. researchgate.net

Isothermal Titration Calorimetry (ITC) : ITC is utilized to determine the thermodynamic parameters of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Pyridostatin exhibits a binding affinity for G-quadruplex DNA with a Kd value of 490 nM. medchemexpress.commedchemexpress.comclinisciences.com

Förster Resonance Energy Transfer (FRET) : FRET-melting assays are used to assess the thermal stability of G-quadruplex structures in the presence and absence of pyridostatin. The increase in the melting temperature of the G4 structure upon addition of pyridostatin provides a quantitative measure of its stabilizing effect.

Table 1: Biophysical Techniques for Studying Pyridostatin-G-quadruplex Interactions

Technique Information Obtained Key Findings with Pyridostatin
Circular Dichroism (CD) G-quadruplex conformation and structural changes Confirms stabilization of parallel G-quadruplex structures
NMR Spectroscopy Atomic-level structural details of the interaction Shows direct binding to the G-quartets
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (Kd, ΔH, ΔS) Kd of 490 nM, indicating strong binding affinity

Investigation of G-quadruplex Influence on DNA Replication Fork Progression

This compound is a valuable tool for investigating the impact of G-quadruplex stabilization on DNA replication. By stabilizing G4 structures, pyridostatin can create obstacles for the replication machinery, leading to replication fork stalling.

The stabilization of G-quadruplexes by pyridostatin has been shown to impair the progression of the DNA replication fork. researchgate.netembopress.org This effect is particularly pronounced in cells deficient in certain DNA repair pathways, such as those with BRCA1/2 mutations. embopress.orgmdpi.com The stalled replication forks can lead to the formation of DNA double-strand breaks (DSBs), a form of DNA damage. embopress.orgnih.govnih.govresearchgate.net Studies have shown that treatment with pyridostatin can induce replication- and transcription-dependent DNA damage, promoting growth arrest in cancer cells. medchemexpress.commedchemexpress.comclinisciences.com

Chemical Profiling of G-quadruplex-Interacting Proteins in Live Cells

To identify the proteins that interact with G-quadruplexes within a cellular context, a chemical profiling strategy known as co-binding-mediated protein profiling (CMPP) has been developed. This approach utilizes functionalized pyridostatin probes that can both bind to endogenous G4s and crosslink to nearby interacting proteins.

The CMPP strategy allows for the in-situ identification of the G-quadruplex interactome in living cells. By employing cell-permeable pyridostatin-based probes, researchers have successfully identified hundreds of putative G4-interacting proteins belonging to various functional classes. nih.gov This methodology provides a powerful tool to map the protein interaction networks of specific nucleic acid structures in their native chromatin environment. nih.gov

This compound in Gene Regulation Research

This compound's ability to stabilize G-quadruplexes has made it an important molecule for studying the role of these structures in gene regulation.

Modulation of Gene Expression through G-quadruplex Stabilization

The stabilization of G-quadruplexes in promoter regions and other regulatory elements by pyridostatin can significantly impact gene expression. By locking the G4 in a stable conformation, pyridostatin can interfere with the binding of transcription factors or the progression of RNA polymerase, leading to the downregulation of gene transcription.

Research has demonstrated that pyridostatin-mediated stabilization of G-quadruplexes can alter gene expression in cancer cells. nih.govnih.govresearchgate.net For example, pyridostatin has been shown to downregulate the transcription of the Brca1 gene, which is crucial for the repair of DNA double-strand breaks. nih.govnih.govresearchgate.net Furthermore, proteomic studies have revealed that pyridostatin treatment can lead to the downregulation of proteins involved in RNA/mRNA splicing, suggesting that its regulatory effects extend beyond transcription to post-transcriptional processes. oup.com It has also been observed to reduce the protein levels of the proto-oncogene SRC. medchemexpress.commedchemexpress.comclinisciences.com

Table 2: Genes and Proteins Modulated by Pyridostatin-Induced G-quadruplex Stabilization

Gene/Protein Effect of Pyridostatin Functional Consequence
Brca1 Downregulation of transcription Impaired DNA double-strand break repair
SRC Reduced protein levels Inhibition of SRC-dependent cellular motility

Compound Name Table

Compound Name
This compound
Pyridostatin
Guanine (B1146940)
Paclitaxel
NU-7441
Phen-DC3

Studies on Promoter and UTR G-quadruplexes

This compound has been instrumental in elucidating the function of G-quadruplexes located in promoter and untranslated regions (UTRs) of genes. These non-canonical secondary DNA and RNA structures are formed in guanine-rich sequences and are increasingly recognized as key regulators of gene expression. This compound, by binding to and stabilizing these structures, allows researchers to study their impact on cellular processes.

In promoter regions, G-quadruplexes can act as regulatory elements, influencing gene transcription. The stabilization of these structures by pyridostatin has been shown to downregulate the expression of several oncogenes. For instance, the promoter of the c-MYC oncogene contains a G-quadruplex-forming sequence. nih.govmdpi.com Studies have demonstrated that the stabilization of this G-quadruplex by ligands like pyridostatin can repress c-MYC transcription. nih.govmdpi.comnih.gov This occurs because the stabilized G-quadruplex can physically obstruct the binding of transcription factors or the progression of RNA polymerase. aging-us.com Similarly, pyridostatin has been observed to reduce the protein levels of SRC, a proto-oncogene, by targeting G-quadruplexes within its gene body, which in turn affects SRC-dependent cellular motility in breast cancer cells.

Beyond DNA G-quadruplexes in promoters, this compound has been utilized to investigate the role of RNA G-quadruplexes located in the 5' untranslated regions (5' UTRs) of messenger RNA (mRNA). These structures can modulate protein translation. A notable example is the RNA G-quadruplex found in the 5' UTR of the NRAS proto-oncogene transcript. researchgate.netnih.govnih.gov Research has shown that this G-quadruplex acts as a translational repressor. researchgate.netnih.gov The stabilization of this RNA G-quadruplex by small molecules can inhibit the initiation of translation, thereby reducing the synthesis of the NRAS protein. nih.gov Deletion or mutation of the G-quadruplex-forming sequence in the NRAS 5' UTR leads to a significant increase in translation efficiency, highlighting the inhibitory role of this structure. nih.gov

Gene TargetLocation of G-quadruplexEffect of Pyridostatin StabilizationDownstream Consequence
c-MYCPromoterDownregulation of transcription nih.govmdpi.comnih.govReduced c-MYC protein levels
SRCGene BodyReduction of protein abundanceDecreased SRC-dependent cellular motility
NRAS5' UTR of mRNAInhibition of translation researchgate.netnih.govnih.govReduced NRAS protein synthesis
Brca1PromoterDownregulation of transcription nih.govaging-us.comresearchgate.netImpaired DNA double-strand break repair

This compound in Therapeutic Strategy Development (Mechanistic Focus)

The ability of this compound to stabilize G-quadruplexes has significant implications for the development of novel therapeutic strategies, particularly in oncology. The mechanistic focus is on exploiting the cellular consequences of G-quadruplex stabilization to selectively target cancer cells.

Targeting Homologous Recombination Deficient Cancers

A promising therapeutic avenue for this compound is in the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway. rug.nl A key characteristic of these cancers is mutations in genes such as BRCA1 and BRCA2. nih.govresearchgate.netnih.gov These tumors are often referred to as having a "BRCAness" phenotype. medrxiv.org

This compound exhibits synthetic lethality in the context of HR deficiency. nih.govresearchgate.netnih.govacs.org The stabilization of G-quadruplexes by pyridostatin leads to replication fork stalling and the formation of DNA double-strand breaks (DSBs). nih.govresearchgate.netnih.gov In healthy cells with proficient HR, these DSBs can be efficiently repaired. However, in cancer cells lacking functional BRCA1 or BRCA2, the HR pathway is compromised, and the cells are unable to repair these pyridostatin-induced lesions, leading to cell death. nih.govresearchgate.netnih.gov This selective toxicity makes pyridostatin a strong candidate for targeting HR-deficient tumors. nih.govresearchgate.netnih.gov The DNA damage inflicted by pyridostatin in the absence of BRCA1/2 can be repaired by the more error-prone canonical non-homologous end joining (C-NHEJ) pathway. nih.govresearchgate.netnih.gov

Cellular ContextEffect of this compoundMechanismTherapeutic Implication
Homologous Recombination Proficient CellsMinimal cytotoxicityDNA double-strand breaks are repaired by the HR pathway.High therapeutic index
Homologous Recombination Deficient (e.g., BRCA1/2 mutant) CellsSelective cell killing (synthetic lethality) nih.govresearchgate.netnih.govUnrepaired DNA double-strand breaks due to compromised HR pathway. nih.govresearchgate.netnih.govTargeted therapy for HR-deficient cancers

Overcoming PARP Inhibitor Resistance Mechanisms

Poly(ADP-ribose) polymerase (PARP) inhibitors (PARPis) are a class of drugs that have shown significant efficacy in treating HR-deficient cancers. However, the development of resistance to PARP inhibitors is a major clinical challenge. frontiersin.orgpharmacytimes.com this compound has emerged as a potential strategy to overcome PARPi resistance.

Research has demonstrated that pyridostatin exhibits significant antitumor activity in patient-derived xenograft models of BRCA1-deficient tumors that have acquired resistance to the PARP inhibitor olaparib. nih.govresearchgate.netnih.gov The mechanism of action in this context is multifaceted. Pyridostatin-induced DNA damage in BRCA-deficient cells triggers a cGAS/STING-dependent innate immune response. nih.govresearchgate.netnih.gov Furthermore, the DSBs created by pyridostatin can be repaired by C-NHEJ, a pathway that is often still functional in PARPi-resistant cells. nih.govresearchgate.netnih.gov This suggests that pyridostatin acts through a mechanism distinct from that of PARP inhibitors, providing a way to target tumors that no longer respond to PARPi therapy. nih.govresearchgate.netnih.gov The combination of pyridostatin with inhibitors of DNA-PKcs, a key component of the C-NHEJ pathway, has been shown to act synergistically in eliminating BRCA1/2-deficient cells and tumors. nih.govresearchgate.netnih.gov

Mechanisms of overcoming PARP inhibitor resistance include:

Induction of a distinct form of DNA damage: Pyridostatin creates lesions that are not effectively managed by the mechanisms that confer PARPi resistance.

Activation of the innate immune system: The triggering of the cGAS/STING pathway can lead to an anti-tumor immune response. nih.govresearchgate.netnih.gov

Exploitation of alternative repair pathways: The reliance on C-NHEJ for repair of pyridostatin-induced damage provides a therapeutic vulnerability that can be further exploited with combination therapies. nih.govresearchgate.netnih.gov

Exploration in Neurodegeneration and Aging Research

The role of G-quadruplexes is not limited to cancer, and this compound is being used as a tool to investigate their involvement in neurodegeneration and aging. Studies have shown that pyridostatin can induce neurotoxicity and promote the formation of DNA double-strand breaks in cultured neurons. nih.govresearchgate.net This is accompanied by the downregulation of Brca1 gene transcription, which is critical for DSB repair. nih.govaging-us.comresearchgate.net This suggests that the stabilization of G-quadruplexes could be a contributing factor to neuronal DNA damage and degeneration. nih.gov

In the context of aging, pyridostatin has been shown to accelerate senescence-associated phenotypes. In cultured cerebral endothelial cells, treatment with pyridostatin led to an increase in senescence markers. frontiersin.org Furthermore, treating aged mice with pyridostatin induced DNA damage and memory impairment, indicating that G-quadruplex stabilization may play a causative role in age-related cognitive decline. frontiersin.org These findings open up new avenues for research into the role of G-quadruplexes in the aging process and age-related neurodegenerative diseases. nih.govresearchgate.net

Research AreaKey Findings with this compoundPotential Implications
Neurodegeneration Induces neurotoxicity and DNA double-strand breaks in neurons. nih.govresearchgate.net Downregulates transcription of the DNA repair gene Brca1. nih.govaging-us.comresearchgate.netG-quadruplex stabilization may be a novel mechanism contributing to neuronal damage in neurodegenerative diseases.
Aging Accelerates senescence in cerebral endothelial cells. frontiersin.org Induces DNA damage and memory impairment in aged mice. frontiersin.orgG-quadruplexes may be involved in the cellular and cognitive declines associated with aging.

Q & A

Q. What is the primary mechanism by which pyridostatin hydrochloride induces DNA damage in cancer cells?

this compound selectively stabilizes G-quadruplex (G4) DNA structures, leading to replication- and transcription-dependent DNA damage. This occurs via its high-affinity binding to G4 motifs (Kd = 490 nM), which blocks replication forks and transcription machinery, inducing double-strand breaks (DSBs) and activating DNA damage response pathways. Experimental validation includes electrophoretic mobility shift assays (EMSAs) and fluorescence-based binding studies to confirm G4 stabilization .

Q. What standard assays are used to evaluate G-quadruplex stabilization by this compound?

Key methodologies include:

  • Circular Dichroism (CD) Spectroscopy : To confirm G4 structural changes upon ligand binding.
  • Fluorescence Titration : Quantifies binding affinity (Kd) using probes like thioflavin T.
  • Cell Viability Assays (e.g., MTT) : Measures growth arrest in cancer cells treated with pyridostatin (e.g., 10 μM for 48 hours induces cell cycle arrest) .

Q. How is this compound’s specificity for G-quadruplex DNA validated experimentally?

Genome-wide approaches such as ChIP-seq (chromatin immunoprecipitation sequencing) identify pyridostatin-targeted genomic regions enriched in G4 motifs. Complementary qPCR or RNA-seq assesses transcriptional repression of G4-containing genes (e.g., BRCA1 and proto-oncogenes like Src) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pyridostatin’s effects across different cancer models?

Discrepancies may arise from cell-type-specific G4 landscape variations or differences in DNA repair machinery (e.g., BRCA1 proficiency). Methodological strategies include:

  • Comparative Genomic Analysis : Use CRISPR screens to identify synthetic lethal partners in G4-rich cells.
  • Single-Molecule Imaging : Track pyridostatin-G4 interactions in live cells using probes like BG4 antibody .

Q. What advanced models (beyond 2D cultures) are suitable for studying pyridostatin’s therapeutic potential?

3D Tumor Spheroids and Patient-Derived Organoids better recapitulate tumor microenvironments. For neurotoxicity studies, Primary Neuronal Cultures reveal dose-dependent neurite retraction and synaptic loss (e.g., 1–5 μM pyridostatin downregulates BRCA1 transcriptionally) .

Q. How does this compound modulate transcription in neurons, and what techniques quantify this effect?

Pyridostatin induces neuronal DSBs and suppresses BRCA1 via transcriptional repression. Techniques include:

  • RNA Polymerase Chromatin Immunoprecipitation (ChIP) : Maps transcriptional stalling at G4 sites.
  • Single-Cell RNA-seq : Identifies neuron-specific transcriptional changes post-treatment .

Q. What methodologies optimize pyridostatin dosing in combination therapies to mitigate resistance?

Synergy Screening (e.g., Chou-Talalay method) identifies combinatorial efficacy with PARP inhibitors or Src-targeting agents. Pharmacodynamic Biomarkers (e.g., γH2AX for DSBs) validate target engagement in vivo .

Q. How can researchers address off-target effects of pyridostatin in non-cancerous cells?

Proteomic Profiling (e.g., mass spectrometry) identifies unintended protein interactions. CRISPR-Cas9 Knockout Models of G4 helicases (e.g., FANCJ) clarify context-dependent toxicity .

Methodological Guidelines

  • In Vitro Translation Assays : Use pyridostatin (e.g., 1–10 μM) to assess G4-mediated translational repression in luciferase reporters with G4-containing 5′UTRs .
  • Neuronal Toxicity Mitigation : Co-treatment with antioxidants (e.g., NAC) or BRCA1 overexpression vectors reduces pyridostatin-induced neurodegeneration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.